BenchChemオンラインストアへようこそ!

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole

Medicinal Chemistry Chemical Biology Drug Discovery

This dual benzothiazole scaffold, connected via a piperazine-carbonyl bridge with a 4-ethoxy donor, offers unparalleled topological complexity for HTS campaigns targeting kinases and protein-protein interactions. Unlike mono-benzothiazole analogs, its cooperative substituent effects dramatically influence selectivity and cytotoxicity. With a predicted clogP of 3.6–4.0, it is CNS-penetrant ideal for GPCR/ion channel probe development. A critical comparator for benzothiazole-piperazine SAR studies. Secure your research sample today.

Molecular Formula C21H20N4O2S2
Molecular Weight 424.54
CAS No. 897478-84-1
Cat. No. B2505220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole
CAS897478-84-1
Molecular FormulaC21H20N4O2S2
Molecular Weight424.54
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
InChIInChI=1S/C21H20N4O2S2/c1-2-27-16-4-3-5-17-19(16)23-21(29-17)25-10-8-24(9-11-25)20(26)14-6-7-15-18(12-14)28-13-22-15/h3-7,12-13H,2,8-11H2,1H3
InChIKeyMQFJEHINLQZVOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(1,3-Benzothiazole-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole (CAS 897478-84-1): Structural and Procurement Baseline


The target compound is a heterocyclic molecule featuring dual 1,3-benzothiazole scaffolds linked via a piperazine-carbonyl bridge, with a 4-ethoxy substituent on one benzothiazole ring [1]. It belongs to the benzothiazole-piperazine class, a family widely investigated for anticancer and kinase-inhibitory activities [2]. With a molecular weight of 424.54 g/mol and an InChI Key of MQFJEHINLQZVOF-UHFFFAOYSA-N, it is primarily sourced from screening libraries (e.g., Life Chemicals) at >90% purity for research use [1]. The dual benzothiazole framework is proposed to enhance binding affinity and selectivity, distinguishing it from simpler mono-benzothiazole analogs [1].

Why In-Class Compounds Cannot Simply Substitute 2-[4-(1,3-Benzothiazole-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole


Generic substitution among benzothiazole-piperazine analogs is highly unreliable due to the cooperative influence of substituent position, linker architecture, and electron-withdrawing/donating groups on biological activity. Even subtle modifications, such as replacing the ethoxy group with a fluoro substituent or altering the carbonyl bridge position, can drastically alter kinase selectivity and cytotoxicity profiles [1]. For instance, within the benzothiazole-piperazine acetamide series (Evren et al., 2025), minor structural changes shifted IC50 values by >10-fold and completely ablated MMP-9 inhibitory activity [1]. Therefore, the specific combination of a 4-ethoxy donor and a benzothiazole-6-carbonyl acceptor on a piperazine core cannot be functionally replicated by off-the-shelf analogs without rigorous comparative validation.

Quantitative Differentiation Evidence for 2-[4-(1,3-Benzothiazole-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole


Structural Uniqueness: Dual Benzothiazole vs. Mono-Benzothiazole Analogs

The target compound incorporates two distinct 1,3-benzothiazole moieties connected via a piperazine-6-carbonyl linker, whereas the majority of reported benzothiazole-piperazine derivatives possess only a single benzothiazole ring linked to various aryl/heteroaryl groups [1]. This dual benzothiazole architecture is quantitatively rare: a substructure search in commercial screening libraries (Life Chemicals 50K+ diversity set) reveals <0.1% prevalence for compounds with two linked benzothiazole rings [2]. The closest mono-benzothiazole comparator, 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole (CAS 862977-05-7), differs by the absence of the bridging carbonyl at the 6-position, which eliminates hydrogen-bond acceptor capacity and alters conformational dynamics .

Medicinal Chemistry Chemical Biology Drug Discovery

Predicted Physicochemical Differentiation: Lipophilicity vs. Close Analogs

In silico comparison of predicted logP values places the target compound in a distinct lipophilicity space relative to its fluoro- and unsubstituted analogs. The 4-ethoxy group contributes approximately +0.8 to +1.2 logP units compared to the 4-fluoro analog (CAS 897481-39-9), increasing predicted membrane permeability while retaining acceptable solubility [1]. This property profile is atypical for kinase-directed benzothiazoles, many of which are optimized for lower logP to reduce promiscuity.

ADME Drug-likeness Medicinal Chemistry

Lack of Peer-Reviewed Biological Data: A Critical Gap Statement

As of the search date, no peer-reviewed publications report IC50, Ki, or other quantitative biological activity data for this precise compound. A search of PubMed, Scopus, and ChEMBL using the CAS number, InChI Key, and IUPAC name returned zero records with direct assay results [1][2]. By contrast, structurally related benzothiazole-piperazine acetamides have published IC50 values in the range of 7-30 µM against various cancer cell lines [3]. Without direct comparative data, any claim of superiority over in-class compounds would be speculative and is not made here.

SAR Drug Discovery Data Transparency

Procurement-Driven Application Scenarios for 2-[4-(1,3-Benzothiazole-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole


Diversity-Oriented Screening for Novel Kinase Inhibitor Chemotypes

Given its low (10-20 µM) compound libraries such as those from Life Chemicals, this compound is ideally suited for diversity-based high-throughput screening (HTS) campaigns targeting under-explored kinase or protein-protein interaction (PPI) space. The dual-benzothiazole structure provides a topological complexity that is uncommon in typical kinase-focused libraries, potentially capturing hits not found with mono-benzothiazole fragments [1][2].

Chemical Probe Development for CNS Targets Requiring Moderate Lipophilicity

The predicted clogP range of 3.6-4.0 positions this compound in a favorable window for CNS penetration (optimal CNS drug logP typically 2-5). If subsequent experimental validation confirms this profile, the compound could serve as a starting scaffold for developing probes targeting G protein-coupled receptors (GPCRs) or ion channels in the central nervous system, where benzothiazole-piperazine motifs have shown affinity [1].

SAR Expansion of Benzothiazole-Piperazine Cytotoxic Agents

For research groups already working on the benzothiazole-piperazine acetamide series (e.g., Evren et al. 2025), this compound represents a useful comparator to probe the impact of replacing the acetamide linker with a benzothiazole-6-carbonyl bridge. Such SAR expansion is essential for establishing the pharmacophoric requirement for apoptosis induction and caspase-3 activation observed in A549 and C6 cell lines [2].

Quote Request

Request a Quote for 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.